molecular formula C18H13ClFN3 B1279451 Basimglurant CAS No. 802906-73-6

Basimglurant

Cat. No. B1279451
M. Wt: 325.8 g/mol
InChI Key: UPZWINBEAHDTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basimglurant (INN), also known by its developmental code names RG-7090 and RO-4917523, is a negative allosteric modulator of the mGlu 5 receptor . It is under development by Roche and Chugai Pharmaceutical for the treatment of treatment-resistant depression (as an adjunct) and fragile X syndrome . As of November 2016, it has undergone phase II clinical trials for both of these indications .


Synthesis Analysis

The synthesis of Basimglurant was discovered in a medicinal chemistry effort conducted at Roche starting from the results of a small molecular weight compound library high-throughput screen based on a Ca21 mobilization assay with human mGlu5a . The high-throughput screen identified several mGlu5 antagonists such as MPEP, MTEP, and fenobam .


Molecular Structure Analysis

Basimglurant has a chemical formula of C18H13ClFN3 and a molar mass of 325.77 g·mol −1 . It is a phenylimidazole, which is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Chemical Reactions Analysis

Basimglurant demonstrated foci of altered hepatocytes in a long-term rodent-toxicity study . Additional evidence pointed toward the activation of the constitutive androstane receptor (CAR), an established promoter of nongenotoxic and rodent-specific hepatic tumors .


Physical And Chemical Properties Analysis

Basimglurant is a small molecule with good oral bioavailability and a long half-life, which supports once-daily administration in humans . Preclinical drug trials showed that basimglurant possessed a terminal half-life of 7 hours in rats and 20 hours in monkeys . Research with rats and monkeys revealed a bioavailability of 50%, with additional studies showing that basimglurant has a rate of plasma protein binding of 98 to 99% .

Scientific Research Applications

Major Depressive Disorder (MDD) Treatment

  • Application Summary: Basimglurant has been studied as an adjunctive therapy for Major Depressive Disorder (MDD). It is a novel approach to modulate glutamatergic function and has proven efficacy in a number of preclinical behavioral models of depression .
  • Methods of Application: In a phase 2b, double-blind, randomized clinical trial, adult patients with a DSM-IV-TR diagnosis of MDD were assigned to one of two doses of basimglurant MR (0.5 or 1.5 mg) or placebo once daily, adjunctive to ongoing antidepressant medication therapy .
  • Results: The primary endpoint was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 .

Pharmacological Research

  • Application Summary: Basimglurant has a unique pharmacological profile and is currently in phase 2 clinical development for MDD. It is a potent, selective, and safe mGlu5 inhibitor with good oral bioavailability and long half-life .
  • Methods of Application: Comprehensive preclinical pharmacological profiling was conducted, focusing on its therapeutic potential for MDD and drug-like properties .
  • Results: Basimglurant has antidepressant properties that are corroborated by its functional magnetic imaging profile as well as anxiolytic-like and antinociceptive features .

Fragile X Syndrome Treatment

  • Application Summary: Basimglurant was originally developed for the treatment of fragile X syndrome. However, after failing phase II clinical trials, Roche abandoned the drug in this field of application .
  • Results: The drug did not meet the desired outcomes in phase II clinical trials for the treatment of fragile X syndrome .

Major Depressive Disorder (MDD) Treatment

  • Application Summary: Basimglurant has been studied as an adjunctive therapy for Major Depressive Disorder (MDD). It is a novel approach to modulate glutamatergic function and has proven efficacy in a number of preclinical behavioral models of depression .
  • Methods of Application: In a phase 2b, double-blind, randomized clinical trial, adult patients with a DSM-IV-TR diagnosis of MDD were assigned to one of two doses of basimglurant MR (0.5 or 1.5 mg) or placebo once daily, adjunctive to ongoing antidepressant medication therapy .
  • Results: The primary endpoint was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 .

Pharmacological Research

  • Application Summary: Basimglurant has a unique pharmacological profile and is currently in phase 2 clinical development for MDD. It is a potent, selective, and safe mGlu5 inhibitor with good oral bioavailability and long half-life .
  • Methods of Application: Comprehensive preclinical pharmacological profiling was conducted, focusing on its therapeutic potential for MDD and drug-like properties .
  • Results: Basimglurant has antidepressant properties that are corroborated by its functional magnetic imaging profile as well as anxiolytic-like and antinociceptive features .

Fragile X Syndrome Treatment

  • Application Summary: Basimglurant was originally developed for the treatment of fragile X syndrome. However, after failing phase II clinical trials, Roche abandoned the drug in this field of application .
  • Results: The drug did not meet the desired outcomes in phase II clinical trials for the treatment of fragile X syndrome .

Major Depressive Disorder (MDD) Treatment

  • Application Summary: Basimglurant has been studied as an adjunctive therapy for Major Depressive Disorder (MDD). It is a novel approach to modulate glutamatergic function and has proven efficacy in a number of preclinical behavioral models of depression .
  • Methods of Application: In a phase 2b, double-blind, randomized clinical trial, adult patients with a DSM-IV-TR diagnosis of MDD were assigned to one of two doses of basimglurant MR (0.5 or 1.5 mg) or placebo once daily, adjunctive to ongoing antidepressant medication therapy .
  • Results: The primary endpoint was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 .

Pharmacological Research

  • Application Summary: Basimglurant has a unique pharmacological profile and is currently in phase 2 clinical development for MDD. It is a potent, selective, and safe mGlu5 inhibitor with good oral bioavailability and long half-life .
  • Methods of Application: Comprehensive preclinical pharmacological profiling was conducted, focusing on its therapeutic potential for MDD and drug-like properties .
  • Results: Basimglurant has antidepressant properties that are corroborated by its functional magnetic imaging profile as well as anxiolytic-like and antinociceptive features .

Fragile X Syndrome Treatment

  • Application Summary: Basimglurant was originally developed for the treatment of fragile X syndrome. However, after failing phase II clinical trials, Roche abandoned the drug in this field of application .
  • Results: The drug did not meet the desired outcomes in phase II clinical trials for the treatment of fragile X syndrome .

Safety And Hazards

Phase I clinical trials for basimglurant began in April 2015, and finished in September 2015 . The trial was undertaken to study (and verify) the safety of basimglurant as a potential drug . Basimglurant was found to be safe and well-tolerated in combination with a selective serotonin reuptake inhibitor or serotonin or norepinephrine reuptake inhibitor, with mild transient dizziness as the most common emergent adverse event .

Future Directions

Basimglurant has shown the desired characteristics of a drug with high bioavailability, few safety liabilities, and promise in the secondary endpoints of a phase IIb trial . It will most likely undergo future iterations and attempt to pass drug trials again due to the large investment already poured into the drug to develop it this far . The Food and Drug Administration (FDA) has granted Fast Track designation for basimglurant to treat individuals with trigeminal neuralgia (TN) .

properties

IUPAC Name

2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZWINBEAHDTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025734
Record name Basimglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basimglurant

CAS RN

802906-73-6
Record name 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802906-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basimglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Basimglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Basimglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASIMGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Basimglurant
Reactant of Route 2
Basimglurant
Reactant of Route 3
Reactant of Route 3
Basimglurant
Reactant of Route 4
Reactant of Route 4
Basimglurant
Reactant of Route 5
Reactant of Route 5
Basimglurant
Reactant of Route 6
Reactant of Route 6
Basimglurant

Citations

For This Compound
487
Citations
L Lindemann, RH Porter, SH Scharf… - … of Pharmacology and …, 2015 - ASPET
… of basimglurant is presented with a focus on its therapeutic potential for MDD and drug-like properties. Basimglurant is … In electroencephalography recordings, basimglurant shows wake-…
Number of citations: 89 jpet.aspetjournals.org
JA Quiroz, P Tamburri, D Deptula, L Banken… - JAMA …, 2016 - jamanetwork.com
… basimglurant MR and placebo). Across secondary and exploratory end points, 1.5-mg basimglurant … .13), A 0.5-mg dose of basimglurant MR had no benefit over placebo in any of these …
Number of citations: 115 jamanetwork.com
K Fuxe, DO Borroto-Escuela - Expert opinion on investigational …, 2015 - Taylor & Francis
… new mGlu5 NAM called basimglurant (RO4917523, RG7090… and clinical work with basimglurant which strongly supports its use … and tolerability features of basimglurant together with …
Number of citations: 40 www.tandfonline.com
EA Youssef, E Berry-Kravis, C Czech… - …, 2018 - nature.com
… We evaluated basimglurant, a potent and selective mGluR5 … or one of two doses of basimglurant. The primary efficacy endpoint … in the basimglurant 1.5 mg arm than placebo; …
Number of citations: 109 www.nature.com
R Nudischer, K Renggli… - Toxicological …, 2020 - academic.oup.com
Basimglurant (RG7090), a small molecule under development to treat certain forms of depression, demonstrated foci of altered hepatocytes in a long-term rodent-toxicity study. …
Number of citations: 2 academic.oup.com
E Guerini, S Schadt, G Greig, R Haas, C Husser… - Xenobiotica, 2017 - Taylor & Francis
… Six healthy volunteers received a single 1 mg [ 12 C/ 14 C]-basimglurant (2.22 MBq) … -basimglurant. Concentrations of [ 12 C]-basimglurant and the stable isotope [ 13 C 6 ]-basimglurant …
Number of citations: 17 www.tandfonline.com
G Jaeschke, S Kolczewski, W Spooren… - Journal of medicinal …, 2015 - ACS Publications
Negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5) have potential for the treatment of psychiatric diseases including depression, fragile X syndrome (…
Number of citations: 70 pubs.acs.org
Y Du, F Gao, H Sun, C Wu, G Zhu, M Zhu - European Journal of Medicinal …, 2023 - Elsevier
… Especially, basimglurant has been evaluated in a phase II clinical trial as an adjunct therapy … Based on the core structure of hit MPEP, antalarmin and basimglurant, we herein designed …
Number of citations: 3 www.sciencedirect.com
D Umbricht, M Niggli, P Sanwald-Ducray… - The Journal of …, 2020 - psychiatrist.com
… 2 key parameters for each test of the CANTAB battery (excluding the ERT)—of the data obtained at baseline in the current study, and a simultaneously conducted study of basimglurant …
Number of citations: 29 www.psychiatrist.com
G Sanacora - JAMA psychiatry, 2016 - jamanetwork.com
… between either of the basimglurant doses and placebo on … the 1.5-mg dose of basimglurant to produce beneficial effects … , it is difficult to conclude that basimglurant was not efficacious …
Number of citations: 12 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.